4-bromo-N,2-dihydroxybenzamide
Overview
Description
4-bromo-N,2-dihydroxybenzamide is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study conducted by Mehta (2013) in the field of organic chemistry synthesized compounds from 4-bromo-2-hydroxy benzoic acid hydrazide, including 4-bromo-N,2-dihydroxybenzamide derivatives. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential application of this compound in antimicrobial research (Mehta, 2013).
Crystallography and Molecular Interactions
Tothadi, Joseph, and Desiraju (2013) conducted research on the crystal structures of 4-bromobenzamide, a closely related compound, with dicarboxylic acids. This research provides insights into halogen interactions and the design of cocrystals, which are crucial for understanding the molecular interactions and crystal engineering of compounds like this compound (Tothadi, Joseph, & Desiraju, 2013).
Antidiabetic Effects
A compound structurally similar to this compound, named SN158, was investigated by Jung et al. (2017) for its antidiabetic effects through PPARα/γ dual activation. This study suggests the potential utility of related compounds in treating type 2 diabetes and associated metabolic disorders (Jung et al., 2017).
Pharmacokinetics and Bioavailability
Lücker et al. (1983) studied the pharmacokinetics and bioavailability of bromopride, which contains a similar bromobenzamide structure. This research provides foundational knowledge on the absorption and metabolism of bromobenzamide derivatives, relevant to understanding the pharmacokinetics of this compound (Lücker et al., 1983).
Antioxidant Potential
Li et al. (2012) isolated new bromophenol compounds, structurally related to this compound, from the marine red alga Rhodomela confervoides. These compounds displayed potent radical scavenging activity, suggesting the potential antioxidant applications of similar compounds (Li et al., 2012).
Metabolism and Environmental Impact
A study by McBride, Kenny, and Stalker (1986) focused on the metabolism of bromoxynil, which shares structural similarities with this compound. This research provides insights into the environmental impact and biodegradation of bromobenzamides (McBride, Kenny, & Stalker, 1986).
Properties
IUPAC Name |
4-bromo-N,2-dihydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODSXAMKHIADTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495710 | |
Record name | 4-Bromo-N,2-dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61799-79-9 | |
Record name | 4-Bromo-N,2-dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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